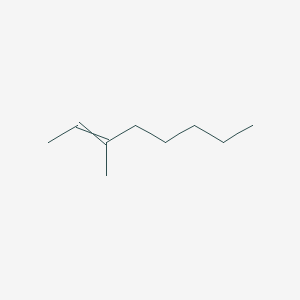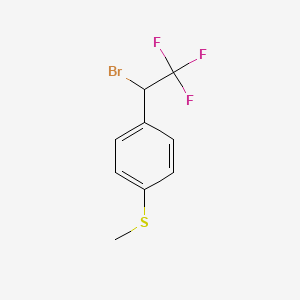![molecular formula C15H30N8O3 B14302797 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione CAS No. 118090-03-2](/img/structure/B14302797.png)
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is a synthetic molecule known for its unique structural properties. This compound, often referred to as a tris-urea cryptand, is characterized by its slow proton exchange properties, making it valuable in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9,12,14,19,21-Octaazabicyclo[777]tricosane-5,13,20-trione involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the correct formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione involves its ability to bind protons with high selectivity. This binding results in distinct NMR signals for each protonation state, allowing for precise pH measurements. The molecular targets and pathways involved include the interaction with protons and the resulting changes in the compound’s NMR signals .
Comparación Con Compuestos Similares
Similar Compounds
Tris-urea Cryptands: Similar in structure and function, these compounds also exhibit slow proton exchange properties.
Macrocyclic Compounds: These compounds share a similar bicyclic framework but may differ in their functional groups and specific applications.
Uniqueness
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is unique due to its exceptionally slow proton exchange on the NMR time scale, which is not commonly observed in other similar compounds. This property makes it particularly valuable for precise pH sensing applications .
Propiedades
Número CAS |
118090-03-2 |
|---|---|
Fórmula molecular |
C15H30N8O3 |
Peso molecular |
370.45 g/mol |
Nombre IUPAC |
1,4,6,9,12,14,19,21-octazabicyclo[7.7.7]tricosane-5,13,20-trione |
InChI |
InChI=1S/C15H30N8O3/c24-13-16-1-7-22-8-2-18-14(25)20-5-11-23(10-4-17-13)12-6-21-15(26)19-3-9-22/h1-12H2,(H2,16,17,24)(H2,18,20,25)(H2,19,21,26) |
Clave InChI |
WEVWYSMEMRSUHI-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCNC(=O)NCCN(CCNC(=O)N1)CCNC(=O)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


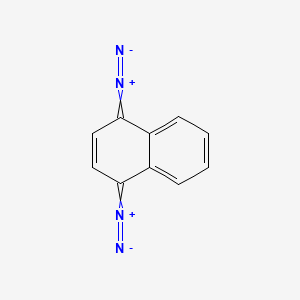
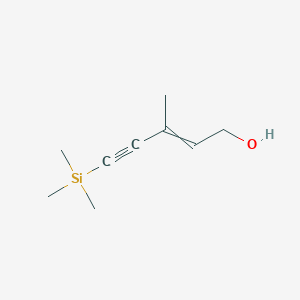
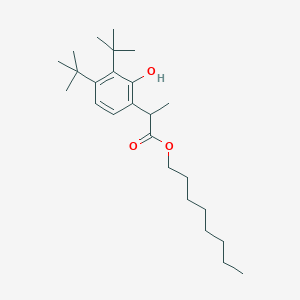
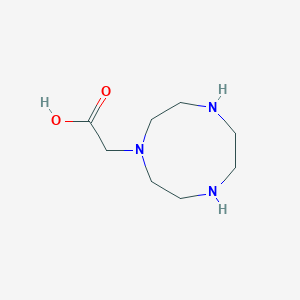
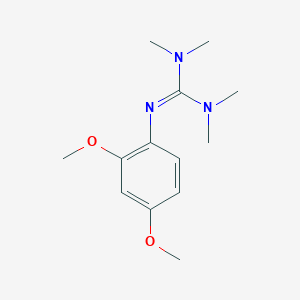

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

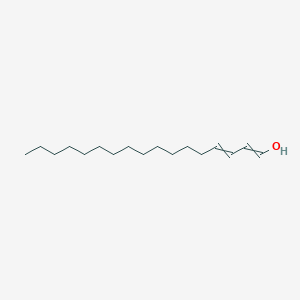
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
